molecular formula C7H6ClF3N2 B13039214 (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13039214
M. Wt: 210.58 g/mol
InChI Key: CPCNMWZVJZYZJP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a chloropyridinyl moiety and a trifluoroethylamine group, a combination that contributes to its enhanced lipophilicity and potential for high binding affinity and selectivity toward biological targets . Scientific research indicates this (S)-enantiomer has promising applications in the development of therapies for neurological disorders and as an anti-inflammatory agent . Its mechanism of action is believed to involve the modulation of specific biochemical pathways, with studies suggesting interaction with neurotransmitter systems relevant to conditions like depression and anxiety, as well as the inhibition of pro-inflammatory cytokines and enzymes . Furthermore, its interaction with cytochrome P450 enzymes has been documented, indicating its role as a modulator of enzymatic activity and a potential candidate in pharmacology . The synthetic route for this compound typically involves multi-step organic synthesis, including the formation of the pyridine ring, introduction of the chlorine atom, and a crucial enantiomeric resolution step to obtain the desired (S)-configuration, often achieved via chiral chromatography . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use. It requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

CPCNMWZVJZYZJP-LURJTMIESA-N

Isomeric SMILES

C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Cl

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloropyridine.

    Reaction with Trifluoroethylamine: The 3-chloropyridine is reacted with trifluoroethylamine under controlled conditions to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.

Scientific Research Applications

Research indicates that (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine exhibits significant biological activity. Its mechanism of action involves interaction with specific molecular targets that modulate various biochemical pathways:

  • Enzyme Modulation : Studies have shown that this compound can influence the activity of certain enzymes, making it a potential candidate for therapeutic applications in treating diseases related to metabolic disorders or inflammation.
  • Receptor Interactions : The compound's ability to bind to various receptors suggests its utility in pharmacological research aimed at developing new drugs for neurological or psychiatric conditions.

Applications in Medicinal Chemistry

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has several promising applications:

  • Drug Development : Its unique chemical properties make it suitable for developing new pharmaceuticals targeting specific diseases.
  • Agrochemicals : The compound's stability and efficacy can be harnessed in designing agrochemical formulations that require enhanced performance under various environmental conditions.

Case Study 1: Neuropharmacological Potential

Research on (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has indicated its potential role in modulating neurotransmitter systems. In vitro studies demonstrated that this compound could enhance the activity of serotonin receptors, suggesting possible applications in treating depression and anxiety disorders.

Case Study 2: Agrochemical Efficacy

Field trials assessing the efficacy of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine as an agrochemical revealed significant improvements in crop yield under pest-infested conditions. The compound's stability under varying environmental factors highlighted its potential as a viable option for sustainable agriculture.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s analogs vary in halogen substitution (Cl vs. Br), pyridine ring position, and stereochemistry. Key examples include:

Compound Name Substituent Position Halogen Molecular Weight (g/mol) Key Applications/Notes
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine 3-Cl, 4-position Cl 210.58 BACE1/kinase inhibitor lead
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine 2-Cl, 3-position Cl 210.58 Structural isomer; lower kinase inhibition
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl 3-Br, 4-position Br 291.50 Enhanced lipophilicity; preclinical kinase studies
(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine 6-Br, 2-position Br 255.04 Limited solubility; exploratory SAR

Key Observations :

  • Positional Isomerism : The 3-Cl-4-pyridine configuration in the target compound optimizes steric and electronic interactions with enzyme active sites, as seen in BACE1 inhibition (IC₅₀ ~50 nM), whereas 2-Cl isomers show reduced potency due to altered binding geometry .

Biological Activity

(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine, with the CAS number 1212929-33-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆ClF₃N₂
  • Molecular Weight : 210.58 g/mol
  • CAS Number : 1212929-33-3

The biological activity of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymes or receptors involved in disease processes.

Inhibition of Na⁺/K⁺ ATPase

One notable mechanism observed in related compounds is the inhibition of Na⁺/K⁺ ATPase activity, which is crucial for maintaining cellular ion balance. This action can lead to altered cellular homeostasis and has implications for antiparasitic activity. For instance, compounds that target PfATP4 (a sodium pump in malaria parasites) have shown promising results in preclinical studies .

Biological Activity and Pharmacological Effects

Recent studies have explored the pharmacological profile of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine in various contexts:

  • Antiparasitic Activity : The compound has been evaluated for its effectiveness against malaria parasites. Analogous compounds have demonstrated significant efficacy in inhibiting parasite growth and transmission by blocking gamete development .
  • Cytotoxicity : In vitro assays have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structure's ability to modulate cellular pathways involved in apoptosis could be a contributing factor .
  • Anti-inflammatory Effects : Similar compounds have shown potential anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antimalarial Efficacy

In a study investigating compounds targeting PfATP4, (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine was assessed alongside other analogs. The results indicated that modifications to the pyridine ring significantly affected both potency and metabolic stability. For example:

CompoundEC₅₀ (μM)Metabolic Stability (human CL int μL/min/mg)
Benchmark Compound0.03842
(S)-Analog0.06736
Pyridyl Variant0.17746

These findings highlight the delicate balance between lipophilicity and aqueous solubility in optimizing antimalarial drugs .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine against various cancer cell lines. The study utilized flow cytometry to analyze the response of 3D tumor spheroids compared to traditional 2D cultures. The results showed:

Cell LineIC₅₀ (μM)Resistance Ratio
3D Spheroids101.5
2D Monolayer6N/A

This data suggests that the compound may be more effective against certain cancer phenotypes when considering tumor architecture .

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